molecular formula C22H19ClN4O5S B11611095 (7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11611095
M. Wt: 486.9 g/mol
InChI Key: LWSAJOZDVWXZQY-ZPHPHTNESA-N
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Description

5-Chloro-3-[(7Z)-6-oxo-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including a thiazolo[3,2-a][1,3,5]triazine ring, an indole moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-[(7Z)-6-oxo-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step reactions. The process begins with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the indole and trimethoxyphenyl groups. Key steps include cyclization reactions, chlorination, and condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The trimethoxyphenyl group, in particular, is known for its biological activity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group can interact with hydrophobic pockets, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-[(7Z)-6-oxo-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one
  • 5-Chloro-3-[(7Z)-6-oxo-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties. The presence of the thiazolo[3,2-a][1,3,5]triazine ring, indole moiety, and trimethoxyphenyl group provides a versatile platform for the development of new chemical entities with diverse applications.

Properties

Molecular Formula

C22H19ClN4O5S

Molecular Weight

486.9 g/mol

IUPAC Name

(7Z)-7-(5-chloro-2-oxo-1H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H19ClN4O5S/c1-30-15-7-12(8-16(31-2)18(15)32-3)26-9-24-22-27(10-26)21(29)19(33-22)17-13-6-11(23)4-5-14(13)25-20(17)28/h4-8H,9-10H2,1-3H3,(H,25,28)/b19-17-

InChI Key

LWSAJOZDVWXZQY-ZPHPHTNESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/4\C5=C(C=CC(=C5)Cl)NC4=O)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=C4C5=C(C=CC(=C5)Cl)NC4=O)S3

Origin of Product

United States

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